molecular formula C25H28N4O3 B2368300 Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922096-14-8

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2368300
CAS No.: 922096-14-8
M. Wt: 432.524
InChI Key: RAVLKXNVHHNKLL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with o-tolyl hydrazine to form the corresponding hydrazone, which undergoes cyclization and oxidation to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxo group in the pyridazine ring can be further oxidized to form carboxylic acids.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are hydrogen gas (H2) and sodium borohydride (NaBH4).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted benzylpiperazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves binding to specific molecular targets. The piperazine ring interacts with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Ethyl 4-(4-benzylpiperazin-1-yl)benzoate: Similar structure but lacks the pyridazine ring.

  • Ethyl 4-(4-benzylpiperazin-1-yl)phenylacetate: Similar piperazine moiety but different aromatic ring.

Uniqueness: Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its pyridazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-32-25(31)24-22(17-23(30)29(26-24)21-12-8-7-9-19(21)2)28-15-13-27(14-16-28)18-20-10-5-4-6-11-20/h4-12,17H,3,13-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVLKXNVHHNKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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